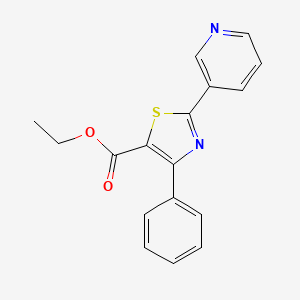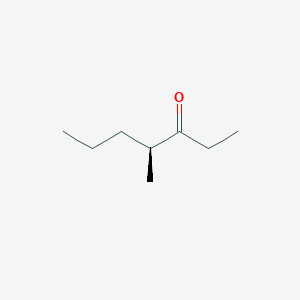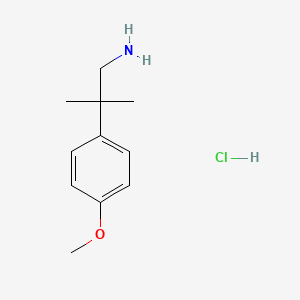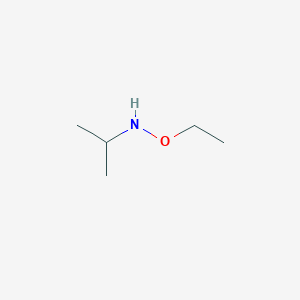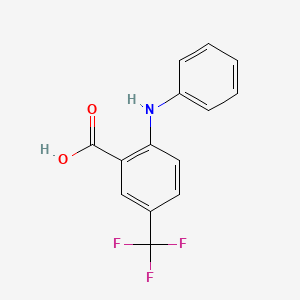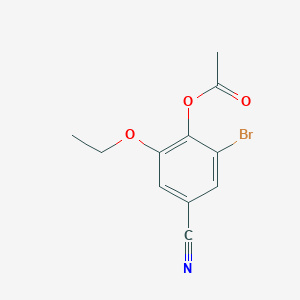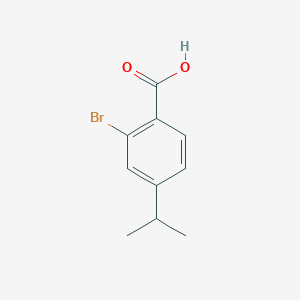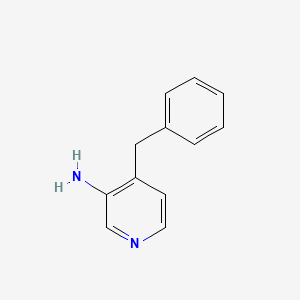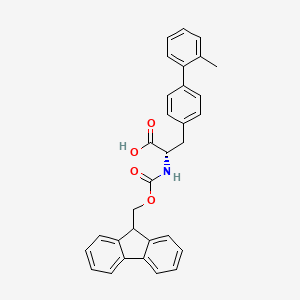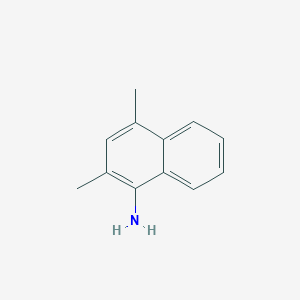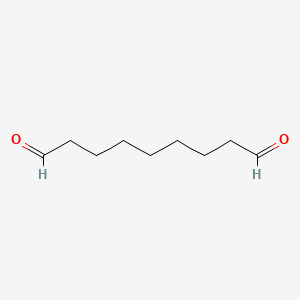
Nonanedial
Übersicht
Beschreibung
1,9-Nonanediol, also known as nonamethylene glycol, is a diol with the molecular formula HO(CH2)9OH . It is a colorless solid, which is sparingly soluble in water but readily soluble in ethanol .
Synthesis Analysis
1,9-Nonanediol can be produced by isomerization of allyl alcohol . It can also be obtained by reacting methyl oleate with triethylsilyl hydrotrioxide and lithium aluminum hydride . Another method involves the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid .
Molecular Structure Analysis
The molecular formula of 1,9-Nonanediol is C9H20O2, with an average mass of 160.254 Da and a monoisotopic mass of 160.146332 Da .
Chemical Reactions Analysis
1,9-Nonanediol is used as a monomer in the synthesis of some polymers. It is also used as an intermediate in the manufacturing of aromatic chemicals and in the pharmaceutical industry . A dynamic covalent chemistry strategy has been applied to the reversible reaction system of resorcinol and α, ω-alkanedials .
Physical And Chemical Properties Analysis
1,9-Nonanediol is a white solid with a melting point of 46.4 °C and a boiling point of 173 °C at 20 mmHg . Its molar mass is 160.25 g/mol .
Wissenschaftliche Forschungsanwendungen
Biomonitoring and Environmental Health
Nonanedial, like other chemicals, can be monitored in humans as part of environmental health studies. The U.S. National Health and Nutrition Examination Survey (NHANES) is an example of a program that includes biomonitoring for environmental chemicals. These programs are vital for investigating human exposure to environmental chemicals and integrating environment and health data (Calafat, 2012).
Deep Learning in Non-Euclidean Data Analysis
Nonanedial's properties or similar compounds might be analyzed using advanced computational methods. Deep learning, particularly in the context of non-Euclidean data (like molecular structures), is increasingly important in scientific fields. This approach can be applied to a wide range of data, including chemical data, for innovative analysis and predictions (Bronstein et al., 2016).
Linkage Between Science Research and Technology Development
Research in genetic engineering, which may involve compounds like nonanedial, demonstrates the connection between scientific research and technological development. Non-patent citation analysis in this field shows that significant knowledge from science research impacts technology development (Lo, 2009).
Toxicology and Dermatology Studies
In toxicology, nonanedial could be part of studies investigating skin irritation caused by chemicals. Microdialysis techniques can measure inflammatory markers induced by aliphatic hydrocarbons, providing insights into the skin irritation cascade and the potential impact of compounds like nonanedial on skin health (Patlolla et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
nonanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMKWEBKVMWZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nonanedial | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

